molecular formula C23H27FN2O2S B11047481 Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11047481
M. Wt: 414.5 g/mol
InChI Key: RBLPJLVKKHGKEF-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps, starting from commercially available precursorsThe final step involves the esterification of the benzoate group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or alcohol, while substitution may introduce a different functional group .

Scientific Research Applications

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate is unique due to its combination of a piperidine ring, fluorophenyl group, and benzoate ester.

Properties

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-(3-fluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C23H27FN2O2S/c1-2-28-22(27)19-8-10-21(11-9-19)25-23(29)26-14-12-17(13-15-26)6-7-18-4-3-5-20(24)16-18/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3,(H,25,29)

InChI Key

RBLPJLVKKHGKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC=C3)F

Origin of Product

United States

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